trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexane Ring: The cyclohexane ring can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction.
Final Coupling: The final coupling step involves the reaction of the intermediate with cyclohexanecarboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the benzotriazine core, potentially leading to the formation of dihydrobenzotriazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydrobenzotriazine compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new benzotriazine derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores.
Cyclohexanecarboxamide Derivatives: Compounds with similar cyclohexanecarboxamide structures.
Uniqueness
The uniqueness of trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-18-11-17(12-19(13-18)31-2)24-22(28)16-9-7-15(8-10-16)14-27-23(29)20-5-3-4-6-21(20)25-26-27/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H,24,28) |
InChI Key |
YNMIQFLVWBGUGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)OC |
Origin of Product |
United States |
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